molecular formula C21H24N4O3 B7168231 N-[1-[2-(2H-indazol-3-yl)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide

N-[1-[2-(2H-indazol-3-yl)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B7168231
M. Wt: 380.4 g/mol
InChI Key: HGAPZIZBKONEGB-UHFFFAOYSA-N
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Description

N-[1-[2-(2H-indazol-3-yl)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features an indazole moiety, a piperidine ring, and a furan ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(2H-indazol-3-yl)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an acylating agent . The final step involves the coupling of the indazole-piperidine intermediate with 2,5-dimethylfuran-3-carboxylic acid under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .

Mechanism of Action

The mechanism of action of N-[1-[2-(2H-indazol-3-yl)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to bind to various receptors and enzymes, modulating their activity . This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[2-(2H-indazol-3-yl)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide is unique due to its combination of the indazole, piperidine, and furan moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-[2-(2H-indazol-3-yl)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-13-11-17(14(2)28-13)21(27)22-15-7-9-25(10-8-15)20(26)12-19-16-5-3-4-6-18(16)23-24-19/h3-6,11,15H,7-10,12H2,1-2H3,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAPZIZBKONEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C(=O)CC3=C4C=CC=CC4=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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